molecular formula C27H26N2O4 B15032531 3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15032531
M. Wt: 442.5 g/mol
InChI Key: VFIBLURLDQFGOB-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” typically involves multi-step organic reactions. The starting materials may include substituted benzoic acids, pyridine derivatives, and other aromatic compounds. Common synthetic routes may involve:

    Condensation reactions: Combining aromatic aldehydes with amines or ketones.

    Cyclization reactions: Forming the pyrrolone ring through intramolecular reactions.

    Functional group modifications: Introducing hydroxyl, propoxy, and other substituents under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions for large-scale synthesis. This may include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Halogenation, nitration, or sulfonation of aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, compounds like this are often studied for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, such compounds are investigated as potential drug candidates. Their ability to interact with specific biological targets makes them valuable for drug discovery.

Industry

In the industrial sector, these compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-HYDROXY-3-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of “3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O4/c1-4-15-33-21-13-12-20(16-18(21)3)25(30)23-24(19-10-8-17(2)9-11-19)29(27(32)26(23)31)22-7-5-6-14-28-22/h5-14,16,24,30H,4,15H2,1-3H3/b25-23+

InChI Key

VFIBLURLDQFGOB-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.